molecular formula C16H17NO2 B3418688 N-(3,5-dimethylphenyl)-4-methoxybenzamide CAS No. 127291-98-9

N-(3,5-dimethylphenyl)-4-methoxybenzamide

Cat. No. B3418688
CAS RN: 127291-98-9
M. Wt: 255.31 g/mol
InChI Key: KHZREMOGHQWRLC-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-4-methoxybenzamide” is a chemical compound that likely belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is attached to an amide functional group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as N-(3,5-dimethylphenyl)-β-alanine hydrochlorides have been synthesized from arylamines .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on compounds structurally related to N-(3,5-dimethylphenyl)-4-methoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has focused on understanding molecular structure and intermolecular interactions. These studies involve acylation reactions, NMR characterization, and X-ray diffraction analysis to evaluate the influence of intermolecular interactions on molecular geometry, especially in terms of bond lengths, angles, and dihedral angles in crystal packing (Karabulut et al., 2014).

Anticonvulsant Properties

Several derivatives structurally related to this compound have been synthesized and evaluated for anticonvulsant activity. These compounds have been tested in animal models, revealing their potential in decreasing seizure severity and mortality rate in specific tests (Koçyiğit-Kaymakçıoğlu et al., 2011).

Role in Dopamine Receptor Affinity

Studies have been conducted on compounds related to this compound to understand their role in dopamine receptor affinity. This includes analyzing the impact of structural modifications on dopamine D(3) and D(4) receptor ligands, revealing insights into the binding affinity and selectivity of these compounds (Leopoldo et al., 2002).

Synthesis of Related Compounds

Research on the synthesis of related compounds, such as 2-(4-n-Pentyloxylphenyl)-5-chloro-pyrimidines, involves the preparation of these compounds and confirmation of their structure through NMR. This contributes to the broader understanding of chemical synthesis and characterization of benzamide derivatives (Zhao, 2002).

Anti-Parasite Activity

Novel derivatives, including those structurally similar to this compound, have been synthesized and evaluated for anti-parasite activity. These compounds have shown promising results against various protozoan parasites, highlighting their potential in developing new anti-parasitic agents (Restrepo et al., 2018).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-8-12(2)10-14(9-11)17-16(18)13-4-6-15(19-3)7-5-13/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZREMOGHQWRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269788
Record name N-(3,5-Dimethylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127291-98-9
Record name N-(3,5-Dimethylphenyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127291-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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